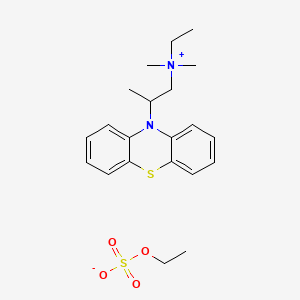
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is a chemical compound with a complex structure that includes a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications in various fields, including medicine and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate typically involves the reaction of phenothiazine with ethyldimethylamine and subsequent quaternization with ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is unique due to its specific ammonium and ethyl sulfate groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to other phenothiazine derivatives.
Properties
CAS No. |
57-98-7 |
|---|---|
Molecular Formula |
C21H30N2O4S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl-dimethyl-(2-phenothiazin-10-ylpropyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)14-15(2)20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
MOZUPFREZVRCCC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



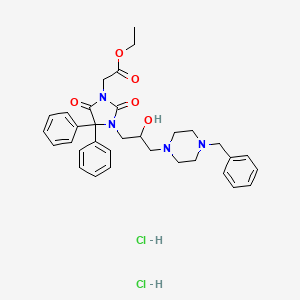
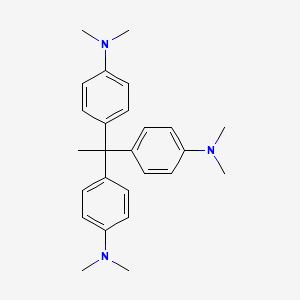
![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)
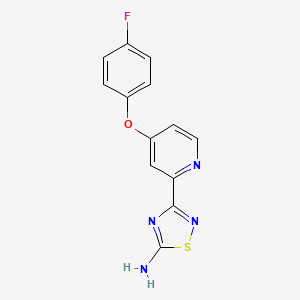
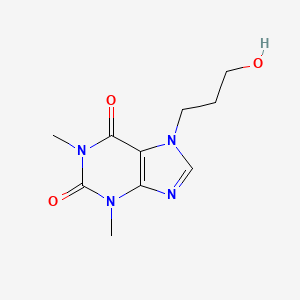
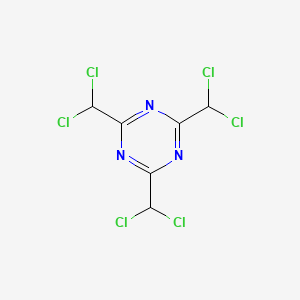

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
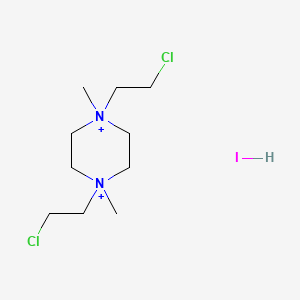
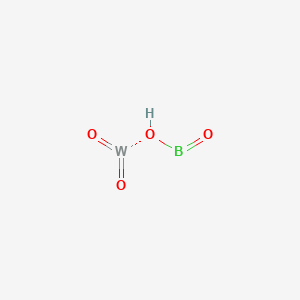
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
